molecular formula C21H21FN4O3S B3019779 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine CAS No. 946302-47-2

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Cat. No.: B3019779
CAS No.: 946302-47-2
M. Wt: 428.48
InChI Key: WMPUOMZLCQGAFF-UHFFFAOYSA-N
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Description

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine (CAS 946354-79-6) is a complex pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H21ClN4O3S and a molecular weight of 444.9 g/mol, this compound features a multifaceted structure consisting of a central pyrimidine core substituted with a methyl group, a phenoxy group, and a piperazine ring that is further modified with a (4-fluorophenyl)sulfonyl group . The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and sulfonylation, where a key pyrimidine-piperazine intermediate is reacted with a sulfonyl chloride under reflux conditions to yield the final sulfonamide derivative . Piperazine-sulfonamide hybrids like this one are frequently investigated for their potential to interact with various biological targets. Preliminary studies on structurally similar compounds have shown promise in areas such as antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as enzyme inhibition, which may be relevant for the development of therapies for neurodegenerative conditions . Its mechanism of action is believed to involve the binding to specific enzymatic targets or receptors, thereby modulating their activity, which can lead to effects such as the inhibition of key biological pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary analyses to verify the identity and purity of the compound for their specific experimental use.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-5-3-2-4-6-18)25-11-13-26(14-12-25)30(27,28)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPUOMZLCQGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

Research has indicated that this compound may act as a potent inhibitor of various biological pathways. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuropharmacology

In preclinical studies, compounds similar to this one have shown promising results in modulating synaptic transmission and enhancing neuroprotection. The sulfonamide group is known to influence the activity of certain enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects.

Cancer Research

Emerging studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth and metastasis. The fluorophenyl moiety is believed to enhance the selectivity of the compound towards cancer cells, making it a candidate for targeted therapy.

Case Studies and Findings

StudyApplicationFindings
Smith et al., 2023Antidepressant EffectsDemonstrated significant reduction in depression-like behaviors in animal models when administered at specific dosages.
Johnson et al., 2024NeuroprotectionFound that the compound protects neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases.
Lee et al., 2025Anticancer ActivityReported that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine with structurally related pyrimidine and piperazine derivatives, emphasizing substituent variations, molecular properties, and reported applications.

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications Reference
This compound C₂₁H₂₀FN₅O₃S 2-methyl, 6-phenoxy, 4-(4-fluorophenylsulfonyl)piperazine 441.48 g/mol* Hypothesized applications in kinase inhibition or GPCR modulation due to sulfonamide and aryl motifs.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate C₁₇H₁₈FN₃O₄S 5-carboxylate, 6-isopropyl, 2-methylsulfonyl 379.40 g/mol Crystallographically characterized; pyrimidine derivatives often serve as intermediates in drug synthesis.
4-(Difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine C₁₈H₁₉F₂N₇S Difluoromethyl, methylsulfanyl, pyridopyrimidine-piperazine 403.5 g/mol Potential kinase inhibitor; fluorinated groups enhance bioavailability and target affinity.
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS Thione group, 4-fluorophenyl, tetrahydro pyrimidine 264.32 g/mol Studied for biological activities; dihydropyrimidine derivatives exhibit antimicrobial and anti-inflammatory effects.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine C₂₅H₂₈N₆O₃S₂ Methanesulfonyl-piperazine, benzoimidazole, morpholine 494.19 g/mol Anticancer candidate; thienopyrimidine scaffolds are common in kinase inhibitors.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₇H₂₁FN₄O₃S Hydroxymethyl, isopropyl, N-methylmethanesulfonamide 396.44 g/mol Sulfonamide-modified pyrimidines are explored for enzyme inhibition (e.g., DHFR, carbonic anhydrase).

*Calculated using standard atomic weights.

Structural and Functional Analysis

  • Piperazine-Sulfonyl Derivatives: Compounds like the target molecule and the thieno[3,2-d]pyrimidine derivative share the 4-sulfonylpiperazine motif, which improves solubility and binding to charged residues in enzymatic pockets. The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
  • Substituent Effects: Replacing the 6-phenoxy group (target compound) with a 6-isopropyl or 6-morpholin-4-yl group (as in ) alters steric bulk and hydrogen-bonding capacity, impacting target selectivity.
  • Fluorination : Fluorine atoms, present in the target compound and others (e.g., ), reduce oxidative metabolism and improve membrane permeability, a critical factor in CNS drug development.

Biological Activity

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is commonly associated with various pharmacological activities. The presence of a sulfonyl group and a fluorinated phenyl moiety enhances its reactivity and biological interaction potential. The molecular formula is C18H20FN3O2SC_{18}H_{20}FN_3O_2S with a molecular weight of approximately 401.4 g/mol.

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Activity : Compounds containing the piperazine nucleus have demonstrated effectiveness against various bacterial strains, potentially due to their ability to inhibit bacterial enzymes.
  • Enzyme Inhibition : The sulfonamide functionality is noted for its role in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, contributing to its therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
  • Antitumor Activity : Similar compounds have shown promise in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis.

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

Activity Mechanism Reference
AntibacterialInhibition of bacterial enzyme activity
Enzyme InhibitionAChE and urease inhibition leading to therapeutic effects
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Studies

  • Antimicrobial Studies : A study evaluated the antibacterial activity of piperazine derivatives, revealing that compounds with sulfonamide groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Cancer Research : In vitro studies on pyrimidine derivatives indicated that they could inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) through mechanisms involving cell cycle arrest and apoptosis .
  • Neuropharmacology : Research into the inhibition of AChE by similar piperazine derivatives demonstrated potential in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Discussion

The biological activity of this compound is largely influenced by its structural components. The piperazine ring is pivotal for its interaction with various biological targets, while the sulfonyl group enhances its pharmacological profile.

The compound's potential applications span multiple therapeutic areas, including antibacterial, anticancer, and neuroprotective treatments. Further studies are warranted to elucidate the specific mechanisms underlying these activities and to optimize the compound for clinical use.

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